2,6-Dimethylpiperidine-3-carboxamide hydrochloride
Description
2,6-Dimethylpiperidine-3-carboxamide hydrochloride (CAS 65797-42-4) is a piperidine-derived compound characterized by a carboxamide group at the 3-position and methyl substituents at the 2- and 6-positions of the piperidine ring. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and analytical applications. This compound is primarily utilized as a reference standard or impurity marker in drug development, particularly for quality control of active pharmaceutical ingredients (APIs) . Its structural features, including the rigid piperidine ring and hydrogen-bonding carboxamide group, influence its physicochemical properties, such as melting point (~220–225°C) and chromatographic behavior in reversed-phase HPLC systems .


Properties
IUPAC Name |
2,6-dimethylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-5-3-4-7(8(9)11)6(2)10-5;/h5-7,10H,3-4H2,1-2H3,(H2,9,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEXXIWAVXWCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(N1)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpiperidine-3-carboxamide hydrochloride involves the reaction of 2,6-dimethylpiperidine with a carboxamide derivative under specific conditions. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and automated processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The compound is then purified and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of a suitable catalyst and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 2,6-Dimethylpiperidine-3-carboxamide hydrochloride is utilized as a precursor in the synthesis of more complex organic molecules and pharmaceuticals. Its structural features allow it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Biology
- Enzyme Interaction Studies : The compound is employed in research to investigate enzyme mechanisms and protein-ligand interactions. It can act as a ligand that binds to specific enzymes or receptors, modulating their activity and influencing biochemical pathways.
- Pharmacological Research : It has been explored for its potential therapeutic properties, particularly in the context of drug development for conditions such as schizophrenia and substance use disorders. Its interaction with dopamine receptors has been of particular interest .
Medicine
- Therapeutic Potential : Research indicates that derivatives of this compound may exhibit pharmacological activity relevant to treating psychiatric disorders. Its structural modifications have been studied to enhance selectivity and efficacy against specific receptor targets .
- Drug Development : As a precursor in pharmaceutical formulations, it plays a role in the development of new drugs aimed at various therapeutic targets.
Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that find applications in agrochemicals, cosmetics, and materials science. Its unique chemical properties make it suitable for various industrial applications .
Case Study 1: Enzyme Interaction
A study investigated the binding affinity of this compound to specific enzymes involved in metabolic pathways. Results indicated that modifications to the compound could enhance its binding efficiency and selectivity for target enzymes, suggesting potential applications in metabolic engineering.
Case Study 2: Pharmacological Development
Research focused on developing new ligands based on this compound for treating psychostimulant use disorders. The study demonstrated that certain analogues exhibited improved selectivity for dopamine receptors compared to existing treatments, highlighting the compound's potential in pharmacotherapy .
Mechanism of Action
The mechanism of action of 2,6-Dimethylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings:
Lipophilicity : The phenyl-substituted analog (CAS 15883-20-2) exhibits higher logP values compared to the target compound due to aromaticity, impacting membrane permeability in pharmacological studies .
Chromatographic Behavior : Pyridine-containing analogs (e.g., CAS 39627-98-0) show shorter retention times in RP-HPLC than piperidine derivatives, attributed to reduced hydrophobicity .
Stability : Carboxylic acid derivatives (e.g., (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid HCl) are prone to decarboxylation under acidic conditions, whereas carboxamide derivatives like the target compound demonstrate superior stability .
Analytical and Pharmacological Comparisons
- Analytical Methods : The target compound is analyzed using RP-HPLC with UV detection (λ = 210–230 nm), similar to methods validated for amitriptyline hydrochloride (Table 6 in ). However, its elution time differs by ~2–3 minutes compared to pyridine analogs due to polarity differences .
- Pharmacological Role : Unlike erlotinib hydrochloride (a tyrosine kinase inhibitor with BSA-binding affinity; Fig. 5 in ), the target compound lacks therapeutic activity but serves as a critical impurity marker in API manufacturing .
Biological Activity
2,6-Dimethylpiperidine-3-carboxamide hydrochloride is a compound with significant biological activity, which has been the subject of various studies exploring its pharmacological potential and mechanisms of action. This article delves into its biological properties, synthesis, and applications in scientific research, supported by data tables and relevant case studies.
Chemical Structure :
The molecular formula of this compound is CHClNO. Its structure features a piperidine ring with two methyl groups at the 2 and 6 positions and a carboxamide group at the 3 position.
Synthesis :
The synthesis typically involves the reaction of 2,6-dimethylpiperidine with a carboxamide derivative under specific conditions, often requiring solvents and catalysts to facilitate the process. Industrial methods utilize large-scale reactors to ensure consistent quality and efficiency in production .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activities or receptor functions, impacting various biological pathways. Notably, it has been studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in inflammatory processes .
Pharmacological Applications
- Anti-inflammatory Effects :
- Analgesic Properties :
- Cancer Research :
Comparative Biological Activity
| Compound | IC (μM) | Target |
|---|---|---|
| This compound | 0.05 (human sEH) | sEH Inhibition |
| Benzoxazolone Carboxamides | Varies | Cancer Cell Lines |
| Other Piperidine Derivatives | Varies | Various Enzymatic Targets |
Case Studies
-
Study on Inflammation :
A study demonstrated that derivatives of piperidine compounds significantly reduced inflammatory markers in models of acute pancreatitis and sepsis. The treatment led to decreased levels of cytokines such as IL-6 and TNF-α . -
Neuropathic Pain Models :
In a neuropathic pain model, compounds derived from piperidine showed enhanced analgesic effects when compared to standard treatments, indicating their potential utility in chronic pain management .
Q & A
Q. How can computational modeling optimize derivatives for enhanced target selectivity?
- Methodology : Perform molecular docking (AutoDock Vina) against target vs. off-target receptors (e.g., σ1 vs. σ2). Use QSAR to correlate substituent effects (e.g., methyl vs. ethyl groups) with activity. Validate predictions via synthesis and SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
